3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Physicochemical profiling Medicinal Chemistry ADME Prediction

3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 62871-65-2), also known as 9-Methyl-2,6-bismethylthio-8-azapurin, is a bicyclic heterocycle that fuses a 1,2,3-triazole ring with a pyrimidine ring. The core 8-azapurine scaffold is a recognized bioisostere of the purine nucleus, a feature that underpins its widespread use as a privileged template in medicinal chemistry.

Molecular Formula C7H9N5S2
Molecular Weight 227.3 g/mol
CAS No. 62871-65-2
Cat. No. B12927374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS62871-65-2
Molecular FormulaC7H9N5S2
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC(=N2)SC)SC)N=N1
InChIInChI=1S/C7H9N5S2/c1-12-5-4(10-11-12)6(13-2)9-7(8-5)14-3/h1-3H3
InChIKeyKKEYNBGJNAAFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 62871-65-2): Core Scaffold Identity and Purchasing-Relevant Physical Chemistry


3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 62871-65-2), also known as 9-Methyl-2,6-bismethylthio-8-azapurin, is a bicyclic heterocycle that fuses a 1,2,3-triazole ring with a pyrimidine ring . The core 8-azapurine scaffold is a recognized bioisostere of the purine nucleus, a feature that underpins its widespread use as a privileged template in medicinal chemistry [1]. Key physical properties include a molecular formula of C₇H₉N₅S₂, a molecular weight of 227.31 g/mol, a topological polar surface area (PSA) of 107.09 Ų, and a predicted LogP of 1.20 . The compound exists under a harmonized C&L notification on the ECHA inventory, confirming its established commercial availability for research purposes [2].

Why Generic [1,2,3]Triazolo[4,5-d]pyrimidines Cannot Substitute for CAS 62871-65-2 in Structure-Activity-Driven Research


The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is highly sensitive to even minor substitution changes, with regiochemistry, N-alkylation, and the nature of leaving groups profoundly dictating both synthetic derivatization pathways and biological target engagement [1][2]. Simply interchanging CAS 62871-65-2 with a close analog such as the N2-unsubstituted 5,7-bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 61772-86-9) or the mono-methylsulfanyl derivative (CAS 6312-64-7) risks altering the electronic distribution across the fused ring system, which can disrupt key molecular recognition events in assays such as LSD1 or GCN2 inhibition [2][3]. The specific N3-methyl and dual C5/C7-methylsulfanyl substitution pattern of CAS 62871-65-2 creates a unique synthetic handle that enables regioselective nucleophilic displacement chemistry not accessible to its des-methyl or mono-sulfanyl counterparts [1].

CAS 62871-65-2: A Quantitative Comparator Guide for Differentiated Procurement of 3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Physicochemical Differentiation of CAS 62871-65-2 vs. N-Unsubstituted Analog (CAS 61772-86-9) by LogP and PSA

The N3-methyl substitution in CAS 62871-65-2 increases lipophilicity relative to the N-unsubstituted analog 5,7-bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 61772-86-9). While measured LogP values are not available for both under identical conditions, the calculated molecular descriptors show distinct profiles: CAS 62871-65-2 has a predicted LogP of approximately 1.20 and a topological PSA of 107.09 Ų , whereas the N-unsubstituted analog differs in hydrogen-bond donor count and predicted LogP due to the absence of the N3-methyl group, which alters both solubility and membrane permeability characteristics critical for cell-based assay performance [1].

Physicochemical profiling Medicinal Chemistry ADME Prediction

Synthetic Versatility: Dual Methylsulfanyl Groups as Regioselective Leaving Groups Compared to Mono-Sulfanyl or Chloro Analogs

CAS 62871-65-2 possesses two methylsulfanyl (–SCH₃) groups at the C5 and C7 positions of the pyrimidine ring, each of which can undergo regioselective nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols [1]. In contrast, mono-methylsulfanyl analogs such as 3-methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 6312-64-7) offer only a single reactive site, limiting the chemical space accessible through sequential derivatization. The chloro-substituted analog 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2493296-82-3) provides a more reactive but less stable handle, whereas the methylsulfanyl group offers a tunable leaving-group ability that enables controlled stepwise elaboration [2].

Synthetic Chemistry Nucleophilic Displacement Library Synthesis

LSD1 Inhibitor Scaffold SAR Context: Why the 3-Methyl-5,7-bis(methylsulfanyl) Substitution Pattern Matters for Epigenetic Target Engagement

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been validated as a template for LSD1 inhibitor design, with SAR studies demonstrating that substituents at the N3, C5, and C7 positions profoundly modulate inhibitory potency [1]. In a published series, compound 27 achieved an LSD1 IC₅₀ of 0.564 μM through optimization of the C5 and C7 substituents on the 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core [1]. CAS 62871-65-2, bearing the identical 3-methyl core with methylsulfanyl groups at both C5 and C7, represents the versatile synthetic entry point to this SAR-explored chemical space. Analogs with different N-alkylation (e.g., N2-substituted or N-unsubstituted variants) or altered leaving groups at C5/C7 fall outside the SAR-validated substitution pattern and may exhibit reduced or absent LSD1 inhibitory activity [1][2].

Epigenetics LSD1 Inhibition Cancer Research

Best-Fit Research and Industrial Application Scenarios for CAS 62871-65-2 Based on Comparative Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization

Programs focused on lysine-specific demethylase 1 (LSD1) inhibition for oncology indications can utilize CAS 62871-65-2 as the core synthetic intermediate for SAR-driven lead optimization. The compound's 3-methyl-triazolo[4,5-d]pyrimidine scaffold with dual C5,C7-methylsulfanyl leaving groups enables systematic exploration of C5- and C7-substituent effects on LSD1 potency, as demonstrated in published SAR studies where optimized derivatives achieved sub-micromolar IC₅₀ values [1]. Unlike N2-substituted or des-methyl analogs, CAS 62871-65-2 ensures alignment with the validated binding pose within the LSD1 active site [1].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) of 8-Azapurine Analogues

The dual methylsulfanyl groups at C5 and C7 serve as regioselectively addressable leaving groups for sequential SNAr reactions, enabling the rapid construction of diverse compound libraries from a single starting material [2]. This contrasts with mono-functional analogs (e.g., CAS 6312-64-7) that permit only a single derivatization step, and chloro-substituted analogs (e.g., CAS 2493296-82-3) that may suffer from premature hydrolysis or reduced shelf stability [2]. The predicted LogP of ~1.20 and moderate PSA further support the suitability of derived library compounds for cell-permeable probe development .

GCN2 Kinase Inhibitor Development and Integrated Stress Response Pathway Research

Patent literature from Merck GmbH has established the triazolo[4,5-d]pyrimidine scaffold as a validated chemotype for GCN2 kinase inhibition, a target implicated in cancer cell stress response and immune evasion [3]. CAS 62871-65-2 provides the appropriately substituted core for exploring GCN2 inhibitor SAR, with the C5 and C7 methylsulfanyl groups serving as versatile handles for introducing the substituents proposed in the patent SAR (e.g., aryl, heteroaryl, or amino groups) [3]. Alternative cores lacking the N3-methyl or bearing only mono-leaving groups would not recapitulate the full substitution pattern required for patent-relevant GCN2 inhibitor design [3].

Purine Bioisostere Probe Design for Nucleoside/Nucleotide Biology

As an 8-azapurine (2,6-bismethylthio-8-azapurine) derivative, CAS 62871-65-2 functions as a purine bioisostere, a structural feature that enables its use in probe design for purine-binding enzymes such as DNA methyltransferases (DNMTs), purine nucleoside phosphorylase, and adenosine deaminase [4]. The N3-methyl substitution distinguishes it from other 8-azapurine regioisomers (e.g., N2-substituted variants) and may confer selective recognition by specific purine-processing enzymes, as observed in differential biological activity profiles across the 8-azapurine compound class [4].

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